molecular formula C12H14BrNO3 B2556292 (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid CAS No. 352457-80-8

(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid

Cat. No. B2556292
M. Wt: 300.152
InChI Key: NUBVVMYRSWGRBI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid, also known as BBA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BBA is a chiral molecule, meaning it has two possible mirror-image forms. It is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid is not fully understood, but it is believed to act through multiple pathways. (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to inhibit the activity of AChE, which could potentially be useful in the treatment of Alzheimer's disease and other neurological disorders. (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid has been shown to be non-toxic in animal studies, indicating its potential as a safe drug candidate.

Advantages And Limitations For Lab Experiments

One advantage of (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid is its high purity and stability, which allows for accurate and reproducible experiments. Another advantage is its potential as a building block for the synthesis of novel materials. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in vivo. Another limitation is the high cost of synthesis, which limits its availability for research purposes.

Future Directions

There are several potential future directions for (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid research. One direction is the development of (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid-based drugs for the treatment of inflammatory diseases, tumors, and neurological disorders. Another direction is the use of (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid as a building block for the synthesis of novel materials with unique properties. (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid could also be used as a tool to study protein-protein interactions and enzyme function. Further research is needed to fully understand the mechanism of action of (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid and its potential applications in various fields.

Synthesis Methods

(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid is synthesized through a multi-step process that involves the reaction of 2-bromobenzoyl chloride with L-leucine methyl ester hydrochloride. The resulting intermediate is then treated with sodium hydroxide to yield (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid. This synthesis method has been optimized to produce high yields of pure (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid.

Scientific Research Applications

(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In biochemistry, (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid has been used as a probe to study protein-protein interactions. It has been shown to bind to the protein FKBP12, which is involved in immunosuppression and cell signaling. (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid has also been used as a tool to study the structure and function of enzymes.
In materials science, (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid has been studied as a potential building block for the synthesis of novel materials. It has been shown to have self-assembly properties, which could be used to create new materials with unique properties.

properties

IUPAC Name

(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBVVMYRSWGRBI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.